Bis(8-aminooctyl)amine

Description

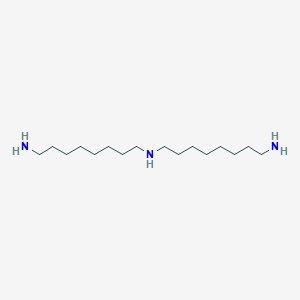

Structure

2D Structure

Properties

IUPAC Name |

N'-(8-aminooctyl)octane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H37N3/c17-13-9-5-1-3-7-11-15-19-16-12-8-4-2-6-10-14-18/h19H,1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZITQBHEXYRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCNCCCCCCCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436717 | |

| Record name | BIS(8-AMINOOCTYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39202-36-3 | |

| Record name | 1,17-Diamino-9-azaheptadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39202-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIS(8-AMINOOCTYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Octanediamine, N1-(8-aminooctyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(8-aminooctyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis and Chemical Modification of Bis 8 Aminooctyl Amine

Established Synthetic Pathways for Bis(8-aminooctyl)amine

Several established synthetic routes allow for the preparation of this compound and its analogs. These methods often begin with commercially available starting materials and involve sequential reactions to build the polyamine backbone.

Multi-step Preparations from ω-Haloalkanes or ω-Aminoalkanes

A common strategy for synthesizing this compound involves the use of bifunctional building blocks such as 1,8-dibromooctane (B1199895) or 1,8-diaminooctane (B148097). lookchem.com One approach begins with the mono-protection of a primary amine on a diamine, followed by alkylation with a haloalkane. arkat-usa.org For instance, 1,8-diaminooctane can be mono-protected, and the remaining free amine can then be alkylated. arkat-usa.org

Another method involves the N-alkylation of amines with haloalkanes, though this can sometimes lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. mdpi.com A four-step synthesis of this compound starting from 1,8-diaminooctane has been described. researchgate.net

A specific example of a multi-step synthesis is the preparation of a tri-protected this compound intermediate. arkat-usa.org This method offers advantages in terms of cost and ease of purification due to the use of protecting groups that render the intermediate less polar. arkat-usa.org

Reductive Amination Approaches for Triamine Synthesis

Reductive amination is a versatile and widely used method for the synthesis of amines, including triamines like this compound. libretexts.orgorganic-chemistry.org This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.org Sodium cyanoborohydride is a common reducing agent for this transformation. libretexts.org

This method has been successfully employed in the solid-phase synthesis of polyamine analogs. core.ac.uk For instance, N-Fmoc-3-aminopropanal can be used for chain elongation, with sodium cyanoborohydride as the reducing agent. core.ac.uk Reductive amination offers a high degree of chemoselectivity and can be performed under mild conditions. organic-chemistry.org Recent advancements have focused on developing protecting-group-free methods for the selective synthesis of primary amines via reductive amination. nih.gov Iron-catalyzed reductive amination of aldehydes and ketones using aqueous ammonia (B1221849) has also been reported as a sustainable approach. d-nb.info

Scalable Synthetic Methodologies for Gram-Scale Production

The ability to produce this compound and its derivatives on a gram scale is crucial for extensive biological and chemical studies. mdpi.com Methodologies have been developed to allow for the large-scale synthesis of polyamine analogs. nih.gov For example, a solution-phase procedure has been described for the gram-scale synthesis of philanthotoxin (B172612) analogues, which are polyamine conjugates. nih.gov

A key aspect of scalable synthesis is the use of robust and high-yielding reaction steps. The synthesis of C-methylated spermidine (B129725) analogs in gram-scale amounts has been achieved through a multi-stage process with simple isolation and purification of intermediates. mdpi.com Furthermore, a novel synthetic strategy inspired by Fukuyama's work has enabled the gram-scale production of a macrocyclic amidinourea, which incorporates a this compound backbone. arkat-usa.org This approach utilizes a tri-protected this compound intermediate, which facilitates purification and handling, making the process more efficient and cost-effective for large-scale production. arkat-usa.org

Selective Protection and Deprotection Strategies for Amine Functionalities

The selective manipulation of amine groups within polyamines like this compound is fundamental for their targeted chemical modification. This is achieved through the use of protecting groups that can be selectively introduced and removed.

Orthogonal Protecting Group Chemistries (e.g., Boc, Cbz, Trityl, Nosyl)

Orthogonal protecting groups are essential tools in polyamine synthesis, as they can be removed under different conditions, allowing for the selective deprotection of specific amine functionalities. researchgate.netnih.gov Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), trityl (Trt), and nosyl (Ns). arkat-usa.orgthieme-connect.comtandfonline.com

Boc (tert-butoxycarbonyl): The Boc group is widely used for amine protection and is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). jkchemical.com It is stable under basic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). jkchemical.com Selective Boc protection of primary amines in the presence of secondary amines can be achieved using alkyl phenyl carbonates. thieme-connect.comresearchgate.net

Cbz (benzyloxycarbonyl): The Cbz group is another common amine protecting group, often introduced using benzyl (B1604629) chloroformate (Cbz-Cl). ijacskros.com It is stable to basic and most acidic conditions and is readily removed by catalytic hydrogenation. ijacskros.com Similar to Boc, selective Cbz protection of primary amines is possible. thieme-connect.comresearchgate.net

Trityl (triphenylmethyl): The trityl group is a bulky protecting group that is selective for primary amines over secondary amines. tandfonline.com It is introduced using trityl chloride and can be removed under acidic conditions or by hydrogenolysis. tandfonline.com The use of substituted trityl groups, such as the 4,4'-dimethoxytrityl (Dmt) group, allows for even milder deprotection conditions. nih.govacs.org

Nosyl (2-nitrobenzenesulfonyl): The nosyl group is often used in combination with other protecting groups in orthogonal strategies. nih.govacs.org It can be introduced using nosyl chloride and removed under mild conditions, for example, with thiophenol and potassium carbonate. arkat-usa.org

A combination of these protecting groups allows for complex synthetic strategies. For example, a tri-protected this compound has been synthesized using trityl, Cbz, and nosyl groups, enabling the selective deprotection and functionalization of each amine group. arkat-usa.org

Regioselective Functionalization via Differential Protection

The differential protection of the primary and secondary amines in this compound allows for regioselective functionalization. By protecting certain amine groups while leaving others free, specific positions on the polyamine backbone can be modified. nih.gov

For instance, a general procedure for the selective protection of primary amines in the presence of secondary amines involves the t-butoxycarbonylation of carbamate (B1207046) groups derived from the primary amino functions. rsc.org Subsequent removal of the original carbamate-forming group (e.g., Cbz) liberates the secondary amines while the Boc groups remain on the primary amines. rsc.org

The use of orthogonal protecting groups is central to this strategy. A polyamine can be protected with multiple groups, such as Boc, Cbz, and Trityl, each of which can be removed independently. arkat-usa.org This allows for a stepwise functionalization of the polyamine. For example, the trityl group on a primary amine can be removed first, allowing for modification at that position, followed by the removal of the Cbz group on the other primary amine for a second modification, and finally, the deprotection of the secondary amine for a third functionalization. This approach provides precise control over the synthesis of complex polyamine derivatives. nih.govacs.org

Functionalization and Derivatization of this compound

The primary and secondary amine functionalities of this compound serve as versatile handles for a wide array of chemical modifications. These reactions enable the synthesis of diverse molecular architectures with tailored properties for various applications, from drug delivery to materials science.

Amidation and Acylation Reactions

Amidation and acylation are fundamental reactions for modifying the primary amino groups of this compound. These reactions involve the coupling of the amine with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. organic-chemistry.orgfishersci.co.ukmasterorganicchemistry.com The versatility of this approach allows for the introduction of a vast range of functional groups and molecular scaffolds.

A common strategy involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or activators such as HATU to facilitate the reaction between a carboxylic acid and the amine. fishersci.co.ukmasterorganicchemistry.com For instance, the reaction of this compound with a carboxylic acid in the presence of a suitable coupling reagent will yield the corresponding bis-amide derivative. This method is widely employed in peptide synthesis and can be adapted for the modification of this compound. fishersci.co.uk

The acylation of amines can also be achieved using acyl chlorides, often in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.ukmasterorganicchemistry.com This method, known as the Schotten-Baumann reaction, is a robust and efficient way to introduce acyl groups. fishersci.co.uk

An example of a building block derived from a related diamine is 4-((8-aminooctyl)amino)-4-oxobutanoic acid, which is used in solid-phase synthesis. uni-duesseldorf.de This demonstrates how amidation can be used to create functionalized monomers for further elaboration.

Guanidylation Reactions for Substituted Polyguanidine Architectures

The amine groups of this compound are readily converted to guanidinium (B1211019) groups through guanidylation reactions. This transformation is significant as guanidinium groups are strongly basic and can engage in multiple hydrogen bonding interactions, making them valuable in the design of molecules with specific binding properties and as potent antibacterial agents. researchgate.netnii.ac.jp

The synthesis of polyguanidines can be achieved through the polyaddition reaction of biscarbodiimides with diamines. nii.ac.jpnih.gov This method allows for the creation of polymers with repeating guanidine (B92328) units in the main chain. While this specific reaction with this compound is not explicitly detailed in the provided results, the principle of reacting a diamine with a guanidinylating agent is well-established.

A common method for guanidylation involves the use of guanylating agents like N,N'-di-Boc-S-methylisothiourea. arkat-usa.org This reagent reacts with primary amines to form Boc-protected guanidines, which can then be deprotected under acidic conditions. This approach was utilized in the synthesis of a macrocyclic amidinourea with strong antifungal activity, starting from the commercially available this compound. arkat-usa.org

The synthesis of various guanidine derivatives has been explored for their biological activities, including antibacterial and antifungal properties. researchgate.netresearchgate.net These syntheses often involve the reaction of amines with reagents that introduce the guanidinyl moiety.

Alkylation and Arylation Strategies for Substituted Amine Derivatives

The nucleophilic nature of the primary and secondary amines in this compound allows for alkylation and arylation reactions, leading to the formation of substituted amine derivatives. These modifications can significantly alter the steric and electronic properties of the molecule.

Alkylation can be achieved by reacting the amine with alkyl halides. However, this method can sometimes lead to over-alkylation. More controlled methods, such as reductive amination, are often preferred. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding alkylated amine. chemrxiv.org

Arylation of amines can be accomplished through various metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate, catalyzed by a palladium complex. While specific examples with this compound are not provided, this is a general and powerful method for amine arylation.

Research has also explored the tandem β-alkylation and α-arylation of amines through carbolithiation and rearrangement of N-carbamoyl enamines, offering a pathway to highly substituted amines. researchgate.net

Conjugation Chemistry with Advanced Molecular Scaffolds

The reactive amine groups of this compound make it an excellent candidate for conjugation to a variety of advanced molecular scaffolds, including PROTAC linkers, fluorophores, and peptides. This versatility allows for the creation of complex molecules with tailored functions.

PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. medchemexpress.com They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound and its derivatives, such as tert-butyl (8-aminooctyl)carbamate, can serve as a component of these linkers. medchemexpress.commedchemexpress.commedchemexpress.cnbroadpharm.com The amine groups provide a point of attachment for either the target protein ligand or the E3 ligase ligand through amide bond formation or other coupling chemistries. nih.gov The length and composition of the linker, which can be derived from structures like this compound, are crucial for the efficacy of the PROTAC. nih.gov

Fluorophores: Fluorescently labeling molecules is essential for their visualization and tracking in biological systems. This compound can be conjugated to various amine-reactive fluorophores, such as dansyl chloride, NBD chloride, and succinimidyl esters of dyes like fluorescein (B123965) and cyanine (B1664457) dyes. nottingham.ac.ukthermofisher.com The primary amines of this compound react with these fluorophores to form stable covalent bonds, yielding fluorescently tagged derivatives. For example, the synthesis of fluorescent cannabinoid receptor ligands has involved the conjugation of fluorophores to amine-containing linkers. nottingham.ac.uk

Peptides: The conjugation of this compound to peptides can enhance their properties, such as cell penetration or targeting capabilities. The primary amines of this compound can be coupled to the C-terminus or side-chain carboxylic acids of a peptide using standard peptide coupling reagents. nih.gov Conversely, a mono-protected derivative of this compound could be coupled to the N-terminus of a peptide. This approach is valuable in creating multivalent ligands or targeted drug delivery systems. uni-duesseldorf.de

Incorporating this compound into Polymeric Structures

The difunctional nature of this compound makes it a valuable monomer for the synthesis of various polymeric structures. Its incorporation can introduce flexibility, hydrophobicity, and reactive amine functionalities into the polymer backbone or as side chains.

One approach is to use this compound in polyaddition or polycondensation reactions. For example, it can react with diacids, diacyl chlorides, or diisocyanates to form polyamides, or polyureas, respectively. nii.ac.jp The resulting polymers would have repeating units derived from this compound, with the secondary amine becoming part of the polymer backbone.

This compound and its derivatives can also be used to create building blocks for the solid-phase synthesis of sequence-defined oligomers and polymers. uni-duesseldorf.deuni-duesseldorf.de For instance, 4-((8-aminooctyl)amino)-4-oxobutanoic acid, a derivative of a related diamine, has been used as a spacing building block in the synthesis of precision glycomacromolecules. uni-duesseldorf.de

Furthermore, the amine groups of this compound can be used to functionalize existing polymers. For example, polymers with reactive side chains, such as active esters, can be modified by reacting them with this compound. This post-polymerization modification strategy allows for the introduction of primary amine groups along the polymer chain, which can then be used for further functionalization.

The incorporation of guanidine-functionalized monomers, which can be derived from diamines like this compound, into polymers has been shown to yield materials with potent broad-spectrum antibacterial activities. researchgate.net

Below is a table summarizing the types of modifications and the resulting structures.

| Modification Type | Reagent Class | Resulting Functional Group/Structure |

| Amidation/Acylation | Carboxylic acids, Acyl chlorides | Amide |

| Guanidylation | Guanidinylating agents | Guanidine |

| Alkylation | Alkyl halides, Aldehydes/Ketones | Substituted Amine |

| Arylation | Aryl halides/triflates | Arylated Amine |

| Conjugation | PROTAC linkers, Fluorophores, Peptides | Conjugated Architectures |

| Polymerization | Diacids, Diisocyanates | Polyamides, Polyureas |

Advanced Spectroscopic and Structural Characterization of Bis 8 Aminooctyl Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For bis(8-aminooctyl)amine derivatives, both ¹H and ¹³C NMR are utilized to confirm the identity and purity of synthetic intermediates and final products.

In the ¹H NMR spectrum of a typical aliphatic amine, the protons on carbons adjacent to nitrogen atoms (α-protons) generally appear as multiplets in the range of δ 2.5-3.0 ppm. Protons further down the alkyl chain (β, γ, etc.) are progressively more shielded and resonate at higher fields, typically between δ 1.2-1.7 ppm, often as a complex, overlapping multiplet for long chains. The N-H protons of primary and secondary amines are visible as broad singlets, also in the δ 0.5-5.0 ppm range, with their chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding. rsc.org

For complex derivatives, such as those synthesized for biological applications, NMR provides critical data for confirming successful modification. For instance, in the synthesis of a tri-protected this compound intermediate, specific signals for the protecting groups (e.g., Trityl, Cbz, Nosyl) are observed alongside the aliphatic chain protons, confirming their covalent attachment. inrae.fr The ¹³C NMR spectrum is equally informative, with carbons bonded to nitrogen appearing in the δ 40-50 ppm region for aliphatic amines. nih.gov The long methylene (B1212753) chains of the octyl groups produce a series of signals between approximately δ 26-30 ppm. inrae.frresearchgate.net

Below are tables summarizing typical NMR data for derivatives of this compound found in the literature.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Derivative | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| Benzyl (B1604629) (8-((4-nitro-N-(8-(tritylamino)octyl)phenyl)sulfonamido)octyl)carbamate | CDCl₃ | 8.33 (d), 7.96 (d), 7.47 (d), 7.26 (m), 7.18 (t), 5.09 (s), 4.72 (bs), 3.15 (m, 6H), 2.11 (t, 2H), 1.57 (m, 4H), 1.49 (m, 6H), 1.26 (m, 14H) | inrae.fr |

| 1-(benzo[b]thiophene-2-yl)-N-(8-((benzo[b]thiophene-2-ylmethylene)amino)octyl)methanimine | DMSO-d₆ | 8.59 (s, 2H, N=CH), 7.91 (bs, 4H, Arom. H), 7.78 (2H, bs, thiop. H), 7.41 (bs, 4H, Arom. H), 3.39 (s, 4H, N-CH₂), 1.62 (bs, 4H, N-CH₂-CH ₂), 1.32 (bs, 8H) | researchgate.net |

| Bis({8-[(1,2,3,4-tetrahydroacridin-9-yl)amino]octyl}amino)cyclobut-3-ene-1,2-dione | CDCl₃ | 7.97 (d), 7.91–7.78 (m), 7.51 (t), 7.32 (t), 4.34 (t), 3.73–3.35 (m, 12H), 3.03–2.95 (m, 4H), 2.72–2.61 (m, 4H), 1.96–1.78 (m, 8H), 1.63–1.47 (m, 8H), 1.35–1.09 (m, 12H) | lgcstandards.com |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Derivative | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Benzyl (8-((4-nitro-N-(8-(tritylamino)octyl)phenyl)sulfonamido)octyl)carbamate | CDCl₃ | 156.2, 150.0, 146.3, 136.2, 129.1, 128.9, 128.7, 128.3, 127.6, 127.5, 127.1, 126.9, 67.4, 50.2, 45.3, 40.1, 29.6, 29.4, 29.1, 28.5, 28.3, 27.9, 27.6, 27.4, 26.9, 26.8, 26.6, 26.3 | inrae.fr |

| 1-(benzo[b]thiophene-2-yl)-N-(8-((benzo[b]thiophene-2-ylmethylene)amino)octyl)methanimine | DMSO-d₆ | 155.65, 143.17, 140.91, 128.56, 126.01, 125.20, 123.23, 60.58, 30.78, 29.36, 27.18 | researchgate.net |

| Bis({8-[(1,2,3,4-tetrahydroacridin-9-yl)amino]octyl}amino)cyclobut-3-ene-1,2-dione | CDCl₃ | 182.4, 168.2, 157.5, 151.6, 146.5, 128.8, 127.3, 123.7, 123.2, 119.6, 115.2, 50.4, 48.9, 44.3, 33.3, 31.5, 30.9, 28.8, 26.4, 26.1, 24.6, 22.8, 22.5 | lgcstandards.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis. For this compound and its derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS).

The molecular ion of this compound (C₁₆H₃₇N₃) has an exact mass of 271.2987 g/mol . broadpharm.com In ESI-MS, it is typically observed as the protonated molecular ion [M+H]⁺ at m/z 272.3060. broadpharm.com The presence of three nitrogen atoms follows the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. wikipedia.orgbeilstein-journals.org

Fragmentation of aliphatic amines under electron ionization (EI) or collision-induced dissociation (CID) is dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. wikipedia.orgiucr.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage at the secondary amine would lead to characteristic fragment ions. The fragmentation of primary amines can also proceed via this pathway, typically resulting in a base peak at m/z 30 for a terminal -CH₂NH₂ group. iucr.orgnih.gov

In the analysis of synthesized derivatives, ESI-MS is invaluable for confirming the successful completion of a reaction by identifying the expected molecular ion peak. For example, the LC-MS analysis of a protected intermediate, Benzyl (8-((4-nitro-N-(8-(tritylamino)octyl)phenyl)sulfonamido)octyl)carbamate, showed the corresponding [M+H]⁺ ion at m/z 833.8, confirming its formation. inrae.fr

Table 3: Predicted and Observed Mass Spectrometry Data for this compound and a Derivative

| Compound | Formula | Ion Type | Calculated m/z | Observed m/z | Technique | Reference |

|---|---|---|---|---|---|---|

| This compound | C₁₆H₃₇N₃ | [M+H]⁺ | 272.30602 | - | Predicted | broadpharm.com |

| This compound | C₁₆H₃₇N₃ | [M+Na]⁺ | 294.28796 | - | Predicted | broadpharm.com |

| Benzyl (8-((4-nitro-N-(8-(tritylamino)octyl)phenyl)sulfonamido)octyl)carbamate | C₄₇H₅₅N₄O₆S | [M+H]⁺ | 833.3891 | 833.8 | LC-MS(ES) | inrae.fr |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. This compound contains both primary (R-NH₂) and secondary (R₂-NH) amine groups, which give rise to characteristic absorption bands. oup.com

N-H Stretching: Primary amines show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. Secondary amines exhibit a single, generally weaker band in this region. oup.comoup.com Therefore, the spectrum of this compound is expected to show a combination of these absorptions.

N-H Bending: Primary amines display a scissoring vibration (bend) in the 1650-1580 cm⁻¹ range. A broad N-H wagging band can also be observed between 910-665 cm⁻¹. oup.com

C-N Stretching: The stretching vibration for aliphatic C-N bonds appears in the 1250-1020 cm⁻¹ region. oup.comcam.ac.uk

IR spectroscopy is particularly useful for monitoring reaction progress. For example, in the synthesis of a Schiff base derivative from this compound, the disappearance of the N-H bending vibration and the appearance of a strong imine (C=N) stretching band around 1628 cm⁻¹ would confirm the formation of the product. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound and a Schiff Base Derivative

| Functional Group | Vibration Type | Expected Range (cm⁻¹) | Example: 1-(benzo[b]thiophen-2-yl)-N-(8-((benzo[b]thiophen-2-ylmethylene)amino)octyl)methanimine (cm⁻¹) | Reference |

|---|---|---|---|---|

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | - | oup.comoup.com |

| Secondary Amine (NH) | Stretch | 3350 - 3310 (one band) | - | oup.comoup.com |

| Primary Amine (NH₂) | Bend (Scissoring) | 1650 - 1580 | - | oup.com |

| Aliphatic C-H | Stretch | 2960 - 2850 | 2924 | researchgate.net |

| Aliphatic C-N | Stretch | 1250 - 1020 | - | oup.comcam.ac.uk |

Chromatographic Techniques for Purity Assessment and Component Separation (e.g., LC/MS, GC/MS)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. Given the polar and non-volatile nature of polyamines, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice, often coupled to a mass spectrometer for definitive peak identification (LC-MS, GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of this compound and its derivatives. Reversed-phase HPLC can be used, but peak shape and retention can be poor for these basic compounds. The use of ion-pairing agents or acidic mobile phase modifiers is often necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that provides good retention for polar analytes. For complex mixtures, such as in the analysis of polyamine toxins from spider venom, HPLC coupled to ESI-MS/MS provides a powerful tool for separation and structural elucidation of numerous polyamine derivatives in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS) requires that the non-volatile polyamines be chemically derivatized to increase their volatility and thermal stability. Common derivatization agents include ethylchloroformate, heptafluorobutyryl anhydride (B1165640) (HFBA), or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). The resulting derivatives can be separated on a standard non-polar or medium-polarity GC column and identified by their characteristic mass spectra. This technique allows for the sensitive and quantitative analysis of polyamines in various matrices, including biological tissues.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to reveal the precise three-dimensional arrangement of atoms and the conformation of the molecule in the solid state. Obtaining a single crystal suitable for X-ray diffraction is the primary challenge, particularly for highly flexible molecules like this compound. Its long, flexible alkyl chains and multiple hydrogen bond donors/acceptors can lead to conformational disorder or prevent the formation of a well-ordered crystal lattice.

To date, a crystal structure for the parent this compound has not been reported in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC). The crystallization of long-chain polyamines is often challenging, though it has been achieved in complexes with macromolecules like DNA, where the polyamine is stabilized by binding within grooves of the larger structure.

The structural analysis of crystalline derivatives, however, can be successful. If a derivative of this compound can be synthesized that possesses more rigid structural features or stronger intermolecular interactions (e.g., through the addition of aromatic rings or formation of a metal complex), the likelihood of obtaining high-quality crystals increases. The resulting crystal structure would confirm the molecular connectivity and provide invaluable insight into the preferred conformation of the this compound backbone, the geometry of its coordination or bonding, and the nature of its intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the solid state.

Theoretical and Computational Investigations of Bis 8 Aminooctyl Amine and Its Analogues

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are invaluable in understanding how a ligand like Bis(8-aminooctyl)amine might interact with biological receptors, such as proteins or nucleic acids.

Research Focus:

The primary amine groups and the central secondary amine of this compound are capable of forming hydrogen bonds and electrostatic interactions, which are crucial for binding to biological targets. The long, flexible octyl chains can engage in hydrophobic interactions. Molecular docking simulations could elucidate the binding mode and affinity of this compound with various receptors. For instance, polyamines are known to interact with ion channels, DNA, and various enzymes. nih.govresearchgate.net

Docking studies would involve preparing a 3D structure of this compound and a target receptor. The simulation would then explore various possible binding poses of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity for each pose.

Illustrative Docking Study Data:

The following table represents hypothetical docking scores of this compound with different types of biological receptors, illustrating the kind of data that would be generated from such a study. A lower docking score generally indicates a more favorable binding interaction.

| Target Receptor | Receptor Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| DNA Minor Groove | Nucleic Acid | -8.5 | Guanine, Cytosine |

| NMDA Receptor | Ion Channel | -7.2 | Glutamate, Aspartate |

| Spermidine (B129725)/Spermine (B22157) N1-acetyltransferase (SSAT) | Enzyme | -9.1 | Phenylalanine, Tyrosine, Aspartate |

This data would suggest that this compound could have a strong binding affinity for enzymes involved in polyamine metabolism, as well as interacting with DNA.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties such as geometry, electronic distribution, reactivity, and spectroscopic signatures.

Electronic Structure and Reactivity:

DFT calculations can provide detailed information about the distribution of electrons in this compound, which is fundamental to its chemical reactivity. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Various reactivity descriptors can be derived from DFT calculations, such as electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic or electrophilic attack. scielo.org.mxyoutube.com For this compound, the nitrogen atoms are expected to be the primary sites for protonation and interaction with electrophiles.

Illustrative DFT Reactivity Data:

Below is a table of hypothetical DFT-calculated electronic properties for this compound.

| Property | Value (Illustrative) | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high chemical stability. |

| Dipole Moment | 1.8 D | Suggests a moderate overall polarity. |

Spectroscopic Predictions:

DFT can also be used to predict various types of molecular spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. aip.orgprojectguru.inlibretexts.orglibretexts.orgspectroscopyonline.com By calculating the vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated. These can then be compared with experimental spectra to confirm the structure of the molecule and to aid in the interpretation of experimental data. For a flexible molecule like this compound, DFT calculations would likely be performed on several low-energy conformations to generate a representative spectrum.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives in Various Environments

The long, flexible alkyl chains of this compound mean that it can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations, while molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule over time in different environments.

Conformational Analysis:

Molecular Dynamics Simulations:

Illustrative Molecular Dynamics Simulation Data:

An MD simulation could be used to calculate various properties that describe the structure and dynamics of this compound in solution. The table below provides examples of such properties.

| Property | Value (Illustrative) | Description |

| Radius of Gyration | 10.5 Å | A measure of the molecule's compactness. A larger value indicates a more extended conformation. |

| End-to-End Distance | 20.1 Å | The average distance between the two terminal primary amine groups. |

| Solvent Accessible Surface Area (SASA) | 650 Ų | The surface area of the molecule that is accessible to solvent molecules. |

| Number of Hydrogen Bonds with Water | 12 | The average number of hydrogen bonds formed between the amine groups and surrounding water molecules. |

These results would indicate that in an aqueous solution, this compound adopts a relatively extended conformation and is well-solvated, with its amine groups readily forming hydrogen bonds with water.

Research Applications of Bis 8 Aminooctyl Amine in Interdisciplinary Fields

Role in Materials Science and Polymer Chemistry

The presence of three amine groups allows Bis(8-aminooctyl)amine to act as a fundamental building block or a modifying agent in the creation of advanced materials and polymers.

Precursor in the Synthesis of Functional Polymers and Copolymers

The amine groups on this compound serve as highly reactive sites for polymerization reactions. Polyamines are crucial in synthesizing various functional polymers through processes like polycondensation. numberanalytics.com This involves reacting monomers like diamines with dicarboxylic acids to form polyamides. numberanalytics.com The trifunctional nature of this compound allows it to act as a crosslinker or branching agent, imparting specific thermal and mechanical properties to the resulting polymer. numberanalytics.com

Its utility is demonstrated in the synthesis of specialized polyamides and polyimides. For instance, a related derivative, N1,N4-bis(8-aminooctyl) terephthalamide, highlights how the aminooctyl structure can be incorporated into polymer backbones. polykey.eu Another derivative, Bis(8-aminooctyl)-1,1,3,3-tetramethyldisiloxane, has been utilized as a component in developers for photosensitive polyimide films, indicating its role in the electronics and materials processing industries. google.com

Furthermore, protected forms of aminooctyl precursors, such as tert-butyl (8-aminooctyl)carbamate, are employed as linkers in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are complex functional molecules designed for therapeutic applications. broadpharm.commit.edu This underscores the value of the 8-aminooctyl chain in constructing functional biomaterials and polymers. The synthesis of polymers with amine-based functionalities is a significant area of research for creating materials with tailored properties. nih.govacs.orgresearchgate.netsioc-journal.cnbeilstein-journals.org

Application in Surface Modification and Development of Corrosion-Resistant Films

Amine compounds are widely recognized for their ability to inhibit corrosion on metal surfaces. researchgate.net The nitrogen atoms in amine groups can adsorb onto a metal surface, forming a protective film that insulates the metal from corrosive environments. researchgate.netrsc.org This principle is applied in the development of corrosion-resistant coatings.

This compound, with its three amine groups and long hydrophobic alkyl chains, is an excellent candidate for forming such protective layers. The multiple amine groups provide strong anchoring to the metal surface, while the long carbon chains create a dense, water-repellent (hydrophobic) barrier. Research on octylamine-functionalized graphene oxide has demonstrated effective corrosion inhibition on magnesium alloys in saline environments. rsc.org Similarly, studies on various amines, including octylamine, have confirmed their effectiveness in protecting mild steel. researchgate.net

A patent for corrosion-resistant coatings describes the use of bis(aminoalkyl)disulfides, such as bis(8-aminooctyl)disulfide, for protecting silver surfaces, further illustrating the utility of the octyl-amine structure in this application. googleapis.com The formation of organic layers through the electrodeposition of aromatic amines and subsequent functionalization is another versatile approach for surface modification and corrosion protection. academie-sciences.fr

Development of Novel Antibacterial Materials and Coatings

Polyamines and their derivatives are known to possess inherent antimicrobial properties. mdpi.comrsc.orgeuropean-coatings.com The positively charged amino groups can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. rsc.org This mechanism makes amine-functionalized materials highly valuable for creating surfaces that resist biofilm formation and kill bacteria on contact.

Research has shown that the length of the alkyl chain in such compounds plays a critical role in their antibacterial efficacy. A study on bis-amidines revealed that compounds with linkers of eight or more carbons exhibited moderate to significant antibacterial activity against Gram-negative pathogens like E. coli. nih.gov This suggests that the C8 chains in this compound are well-suited for this purpose. Another study demonstrated that novel bis-ammonium salts derived from N,N-dimethyoctylamine possessed potent activity against various Gram-positive and Gram-negative bacteria, often exceeding that of commercial reference drugs. mdpi.com

The incorporation of polyamines into polymer coatings is an effective strategy for creating non-leaching, reusable antibacterial surfaces for applications in textiles, medical devices, and more. rsc.orgeuropean-coatings.comacs.org

| Compound Class | Linker/Chain Length | Observed Activity | Reference |

|---|---|---|---|

| Bis-amidines | 8 or more carbons | Moderate antibacterial activity (MIC 50 µg/mL against E. coli) | nih.gov |

| Bis-ammonium salts of Pyridoxine | C8 (from N,N-dimethyoctylamine) | High activity against Gram-positive and Gram-negative bacteria | mdpi.com |

| Polyamidoamines (from spermine) | Not Applicable | Broad spectrum bactericidal action | mdpi.com |

Utilization in Photo-crosslinking Processes

Photo-crosslinking is a technique that uses light to form covalent bonds between polymer chains, transforming a liquid resin into a solid material. rsc.org This process is fundamental in manufacturing coatings, adhesives, and 3D-printed objects. The chemistry often involves photo-initiators that, upon light exposure, generate reactive species that can interact with functional groups on the polymer chains. nih.gov

Amine groups are particularly useful in these processes. They can participate in reactions with photo-activated groups, acting as crosslinking sites. nih.govacs.org For example, amine-modified polymers can be crosslinked by reacting with compounds containing photo-responsive moieties like 1,2-dithiolanes or through reactions with photo-generated aldehydes or epoxides. nih.gov

This compound, with its three primary and secondary amine functionalities, is a suitable candidate to act as a crosslinking agent. It can link multiple polymer chains together, creating a robust three-dimensional network. While direct studies using this specific molecule in photo-crosslinking are not prominent, the established reactivity of amines in such processes indicates its strong potential. rsc.orgnih.gov The process allows for precise spatial and temporal control over material formation, which is crucial for advanced manufacturing techniques. tandfonline.comepo.org

Coordination Chemistry and Ligand Design

The field of coordination chemistry studies the formation of compounds through the bonding of a central metal ion with surrounding molecules or ions, known as ligands. The design of ligands is critical for developing new catalysts, sensors, and therapeutic agents. nih.govrsc.org

Complexation with Metal Ions and Formation of Coordination Compounds

This compound is an excellent example of a multidentate ligand. With three nitrogen atoms, each possessing a lone pair of electrons, it can donate these electrons to a metal ion, forming multiple coordinate covalent bonds. This type of ligand is also known as a chelating agent, as it can grasp the metal ion at multiple points, leading to the formation of stable metal complexes.

The flexibility of the two eight-carbon chains allows the ligand to wrap around a metal ion, enabling the three nitrogen atoms to bind effectively. The behavior of such multidentate amine ligands is well-documented. nih.govnih.govacs.orgacs.org The number of donor atoms that bind to the metal (denticity) and the geometry of the resulting complex depend on factors like the size of the metal ion and the steric hindrance of the ligand. nih.govacs.org As a tridentate (three-toothed) ligand, this compound can form stable five- or six-membered chelate rings with a variety of transition metals.

The synthesis of complex molecules for metal ion recognition often involves building blocks with similar amino-octyl structures. For instance, a receptor designed for binding specific ions was synthesized using a derivative of (8-amino-octyl)-carbamic acid. mdpi.com The ability of bis-amine structures to form stable complexes is also seen in chiral bis(aminophenol) ligands that coordinate with metals like palladium and osmium. rsc.org This capacity for metal complexation makes this compound and related compounds valuable in areas such as catalysis, analytical chemistry, and the development of novel materials with specific electronic or magnetic properties. royalsocietypublishing.orgrsc.org

| Ligand Type | Key Structural Feature | Coordination Behavior | Potential Application |

|---|---|---|---|

| Multidentate Amine | Multiple N donor atoms | Forms stable chelate rings with metal ions | Catalysis, Sensors |

| This compound | Tridentate (3 N donors), flexible C8 chains | Forms stable complexes with various metal ions | Building block for functional materials |

| DETAN (Hexa-dentate) | Six N donors, macrocyclic backbone | Versatile coordination modes (4 to 6 coordinate) | Stabilizing reactive metal species |

Design of Multidentate Ligands Based on the this compound Scaffold

The unique structural characteristics of this compound, featuring a central secondary amine flanked by two primary amine-terminated octyl chains, make it a valuable scaffold for the design of multidentate ligands. These ligands are capable of binding to metal ions and other molecular targets through multiple points of attachment, a property known as chelation. The flexibility of the long alkyl chains allows the ligand to adopt various conformations to accommodate the geometric preferences of the target, while the terminal primary amines and the central secondary amine provide multiple coordination sites.

The versatility of the this compound scaffold is further enhanced by the ability to chemically modify the amine groups. For instance, the primary amines can be functionalized with other coordinating groups to increase the denticity and selectivity of the resulting ligand. This adaptability allows for the creation of ligands with tailored properties for specific applications in coordination chemistry and materials science. nih.gov The design of such multidentate ligands is a key area of research, with potential applications in catalysis, sensing, and the development of novel materials. nih.govmdpi.com

One notable application of this scaffold is in the development of ligands for Group 1 metal cations. nih.gov The ability of multidentate amine ligands to form stable complexes with these metals is crucial for their use in various chemical transformations. nih.gov The denticity, or the number of donor atoms that can bind to the metal, plays a critical role in the coordination chemistry of these complexes. nih.gov The this compound framework provides a foundation for creating ligands with higher denticity, which can lead to more stable and selective metal complexes. nih.gov

Interactive Table: Examples of Multidentate Ligands and Their Applications

| Ligand Type | Key Features | Potential Applications |

| Bis- and Tris-dentate Amine Ligands | Basic structures with two or three coordination sites. | Isolation of monomeric lithium alkyl complexes. nih.gov |

| Tetra-dentate Amine Ligands | Four coordination sites, offering increased stability. | Used in Group 1 metal chemistry. nih.gov |

| Hexa-dentate Ligands | Six coordination sites, providing strong kinetic protection. | Isolation of reactive species like methyllithium (B1224462) monomers. nih.gov |

| Nona-dentate Cryptands | Nine coordination sites, forming highly stable complexes. | Isolation of thermally stable organic electrides. nih.gov |

Investigations in Biomolecular and Biochemical Systems

The this compound scaffold has proven to be a versatile platform for a wide range of investigations in biomolecular and biochemical systems. Its structural similarity to natural polyamines, coupled with its chemical tractability, allows for its use in creating a variety of molecular tools to probe and modulate biological processes.

As a Scaffold for Enzyme Modulators and Inhibitors (e.g., trypanothione (B104310) synthetase, carbonic anhydrases)

A significant area of research has focused on utilizing this compound as a building block for the synthesis of enzyme inhibitors. The long, flexible octyl chains can position pharmacophoric groups into the active sites of enzymes, leading to potent and selective inhibition.

Trypanothione Synthetase (TryS): This enzyme is essential for the survival of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas disease. nih.govplos.orgresearchgate.net Researchers have designed and synthesized inhibitors of TryS by coupling various chemical moieties to the this compound scaffold. plos.org These inhibitors aim to disrupt the parasite's unique thiol-based redox metabolism, which relies on the molecule trypanothione, synthesized by TryS. nih.govplos.orgresearchgate.net The strategy involves creating molecules that can compete with the natural substrates of TryS, such as spermidine (B129725) and glutathione. nih.govplos.org

Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. nih.gov The this compound framework has been used to develop activators and inhibitors of different CA isoforms. nih.govgoogle.com By attaching specific functional groups, researchers can target the zinc ion in the active site of CAs, thereby modulating their activity. nih.gov For example, derivatives have been created that show isoform-selective activation, which is a critical aspect for developing targeted therapeutics. nih.gov

Interactive Table: Enzyme Inhibition Data for this compound Derivatives

| Enzyme Target | Derivative Type | Inhibition/Activation | Key Findings |

| Trypanothione Synthetase (TryS) | N,N'-bis(benzyl)-substituted diamine derivatives | Inhibition | Potent and selective anti-trypanosomal activity. plos.org |

| Carbonic Anhydrase I (hCA I) | L-Phenylalanine derivative | Activation (KA = 0.07 µM) | Strong enantioselective activation compared to the D-isomer. nih.gov |

| Carbonic Anhydrase VB (CA VB) | D-Phenylalanine derivative | Activation (KA = 0.07 µM) | Better activator than the L-isomer. nih.gov |

| Carbonic Anhydrase XIII (CA XIII) | D-Phenylalanine derivative | Activation (KA = 0.05 µM) | Better activator than the L-isomer. nih.gov |

Research as a Polyamine Homologue and Structural Analog of Natural Polyamines (e.g., Spermidine)

Natural polyamines like spermidine and spermine (B22157) are crucial for cell growth, proliferation, and differentiation. researchgate.net this compound, with its regularly spaced amino groups, serves as a structural analog of these natural polyamines. This similarity allows it to interact with polyamine binding sites on macromolecules like DNA and proteins, as well as with the enzymes involved in polyamine metabolism. nih.gov

Researchers have synthesized various analogs of this compound to study the structure-activity relationships of polyamine interactions. nih.gov These synthetic polyamines have been investigated for their potential as antitumor agents, as cancer cells often have an upregulated polyamine metabolism. nih.gov By acting as competitive inhibitors or by disrupting the normal functions of natural polyamines, these analogs can interfere with tumor growth.

Exploration of Biomolecular Interactions and Cellular Process Modulation

The ability of this compound derivatives to interact with biomolecules extends beyond enzyme inhibition. The polycationic nature of these molecules at physiological pH allows them to bind to negatively charged macromolecules such as DNA and RNA. This interaction can modulate nucleic acid conformation and interfere with processes like transcription and translation. researchgate.net

Furthermore, derivatives of this compound have been explored for their ability to modulate various cellular processes. For example, they have been incorporated into larger molecular structures designed to interfere with protein-protein interactions or to act as delivery vehicles for other therapeutic agents. The long alkyl chains can facilitate passage through cell membranes, enhancing the cellular uptake of the attached moieties.

Design of Molecular Probes for Advanced Spectroscopic and Energy Transfer Studies

The this compound scaffold provides a flexible linker for the construction of molecular probes. By attaching fluorescent dyes or other reporter groups to the terminal amines, researchers can create tools for studying biomolecular interactions and dynamics. The long octyl chains can be used to control the distance and orientation between two interacting chromophores, making them suitable for Förster Resonance Energy Transfer (FRET) studies.

These probes can be designed to bind to specific biological targets, and the resulting changes in their spectroscopic properties can provide information about the binding event and the local environment. For example, probes have been developed to study the interaction of small molecules with DNA G-quadruplex structures. ubi.pt

Applications in Affinity Chromatography and Diagnostic Ligand Development

The ability of this compound to be readily functionalized makes it a useful component in the development of ligands for affinity chromatography. By immobilizing a this compound derivative onto a solid support, a column can be created that selectively binds to proteins or other biomolecules that have an affinity for the ligand. This technique is valuable for the purification and isolation of specific biological targets.

In the context of diagnostics, this compound-based ligands can be developed to specifically capture and detect disease biomarkers. For instance, ligands can be designed to bind to specific proteins or nucleic acid sequences that are overexpressed in certain cancers or infectious diseases. These ligands can then be incorporated into various diagnostic platforms, such as biosensors and immunoassays.

Analytical Methodologies Utilizing this compound

The chemical compound this compound, also known as di(8-amino-octyl)amine or NNN in the coding system for guazatine (B88368) components, serves a critical role in analytical chemistry, particularly in the monitoring of complex biocides. fao.orgresearchgate.netresearchgate.net Its unique structural properties are leveraged in methodologies designed for the quantification and determination of substances that are otherwise challenging to analyze directly.

As a Hydrolysis Product for the Quantification and Determination of Complex Biocides (e.g., Guazatine)

A primary application of this compound is its use as a stable analytical intermediate for the determination of guazatine residues in various matrices. iaea.orgiaea.org Guazatine is not a single compound but a complex mixture of guanidated polyamines, which makes direct quantification of the total residue difficult. fao.orgresearchgate.netinchem.org To overcome this, total residue methods have been developed that rely on the chemical conversion of all guazatine-related compounds into a single, quantifiable molecule: this compound. iaea.orgiaea.org

The methodology generally involves an initial extraction of the guazatine residues from the sample matrix (e.g., citrus fruits, cereals) followed by alkaline hydrolysis. fao.orginchem.org This hydrolysis step effectively breaks down the various guanidated components of the commercial guazatine mixture into the corresponding triamine, this compound, which is also a natural metabolite of guazatine. fao.orgiaea.orginchem.org

Once formed, the this compound is extracted from the hydrolysis mixture, typically using an organic solvent like butanol or benzene (B151609), and then analyzed via gas chromatography (GC). fao.orginchem.org Various detectors can be employed for quantification, including nitrogen-thermionic detectors (NTD), flame ionization detectors (FID), or mass spectrometry (MS). fao.orginchem.org

| Matrix | Analytical Method | Detector | Limit of Determination (LOD) | Recovery Rate (%) | Reference |

| Mandarin Oranges | Extraction with butanol, alkaline hydrolysis at 160°C, GC analysis | Nitrogen-Thermionic Detector (NTD) | 0.05 mg/kg | 87 - 97 | inchem.org |

| Cereals (Oats) | Aqueous acid/methanolic alkaline extraction, alkaline hydrolysis, butanol extraction, GLC analysis | Flame Ionisation (FID) or Nitrogen-Selective Detector (NSD) | Not Reported | 56 - 71 | fao.org |

| Cereal Grains | Sulfuric acid extraction, hydrolysis, benzene extraction, trifluoroacetylation, GC-MS analysis | Mass Spectrometry (MS) | 0.1 mg/kg | 10 - 20 | fao.org |

Derivatization Strategies for Enhanced Chromatographic Detection and Separation

The analysis of polyamines like this compound by chromatographic techniques often requires a derivatization step. sigmaaldrich.comiu.edu Derivatization converts the polar, and often non-volatile, primary amine groups into less polar, more volatile, and more thermally stable derivatives, which significantly improves their chromatographic behavior and detection sensitivity. sigmaaldrich.comiu.edu This is particularly crucial for gas chromatography (GC), where analytes must be volatile enough to travel through the column. sigmaaldrich.com

In the context of guazatine analysis, where this compound is the target analyte after hydrolysis, derivatization is a key step for achieving reliable quantification, especially with GC-MS. fao.orgresearchgate.netresearchgate.net One specific strategy reported in the literature is trifluoroacetylation. fao.org In this process, a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) is used to convert the three amine groups of this compound into trifluoroacetyl amides, forming N,N-bis(8-trifluoroacetamido-octyl)trifluoroacetamide. fao.org This derivative is more volatile and provides characteristic fragment ions in mass spectrometry, aiding in its identification and quantification. fao.org

While trifluoroacetylation is a documented method, a wide array of other derivatization reagents are commonly used for the analysis of primary amines and could be applied to this compound. nih.govcopernicus.org These reagents can be broadly categorized as acylating, silylating, or alkylating agents for GC analysis, and labeling agents for liquid chromatography (LC) that enhance fluorescence or ionization efficiency. iu.edunih.govddtjournal.com

The choice of derivatization reagent depends on the analytical technique (GC or LC), the detector being used, and the specific requirements of the analysis. nih.govcopernicus.org For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for GC-MS, while fluorescent labeling agents like Dansyl Chloride are highly suitable for LC with fluorescence or mass spectrometry detection. iu.edunih.govmdpi.com

| Derivatization Reagent Class | Example Reagent | Abbreviation | Target Functional Group | Typical Analytical Technique | Reference |

| Acylating Agent | Trifluoroacetic anhydride | TFAA | Primary/Secondary Amines, Hydroxyls | GC-MS | fao.orgiu.edu |

| Acylating Agent | Isobutyl chloroformate | IBCF | Primary/Secondary Amines | GC-MS | copernicus.org |

| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Active Hydrogens (Amines, Hydroxyls, Thiols) | GC-MS | sigmaaldrich.comiu.edu |

| Labeling Agent | Dansyl chloride | Dansyl-Cl | Primary/Secondary Amines, Phenols | LC-MS, HPLC-Fluorescence | nih.govmdpi.com |

| Labeling Agent | 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | LC-MS, HPLC-Fluorescence | nih.govresearchgate.net |

| Labeling Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) | AQC | Primary/Secondary Amines | LC-MS, HPLC-Fluorescence | researchgate.netchemrxiv.org |

Degradation Pathways and Stability Studies of Bis 8 Aminooctyl Amine

Thermal Degradation Mechanisms and Kinetics of Amine Compounds

While specific kinetic studies on the thermal degradation of bis(8-aminooctyl)amine are not extensively available in public literature, the behavior of analogous long-chain amines provides significant insights into its likely degradation pathways. Thermal stability in aliphatic amines is influenced by factors such as chain length and the presence of functional groups. tudelft.nl

Research on a series of linear amines used for CO2 capture has shown that thermal stability tends to increase with the length of the carbon chain separating the amine groups. tudelft.nl For instance, in diamines, hexamethylenediamine (B150038) (a C6 diamine) is more thermally resistant than ethylenediamine (B42938) (a C2 diamine). tudelft.nlmdpi.com This trend suggests that the long octyl chains in this compound would confer a relatively high degree of thermal stability compared to shorter-chain diamines.

The primary mechanism for the thermal degradation of primary and secondary amines, particularly in the presence of CO2, often involves the formation of cyclic compounds like oxazolidinones or ureas. bellona.org However, the long C8 chains in this compound make the formation of simple cyclic ureas via intramolecular cyclization sterically hindered. A more likely thermal degradation pathway for long-chain amines involves fragmentation of the aliphatic chain. metu.edu.tr

The degradation of aliphatic amine-based polybenzoxazines, for example, initiates with the cleavage of C-N bonds, leading to the evolution of ammonia (B1221849) and secondary amines. metu.edu.tr For other aliphatic amines, thermal analysis has shown that decomposition temperatures are dependent on the length of the alkyl chain. researchgate.net

Interactive Table: Thermal Stability of Various Amines (Illustrative Data)

| Amine Compound | Type | Max Stripping Temp (°C) researchgate.net | Activation Energy (kJ/mol) tudelft.nl | General Observation |

|---|---|---|---|---|

| Monoethanolamine (MEA) | Alkanolamine | 116 | 120 | Lower thermal stability. |

| 1,3-Diaminopropane (PDA) | Diamine (C3) | 124 | 140 | Stability increases with chain length. |

| 1,4-Diaminobutane (DAB) | Diamine (C4) | 126 | 140 | Moderate thermal stability. |

Oxidative Degradation Processes and Identification of Degradation Products

The oxidative degradation of amines is a significant issue, particularly in applications involving exposure to air or oxygen, such as in CO2 capture systems. ntnu.nonih.gov The process is often catalyzed by metal ions and can lead to the formation of a variety of degradation products, including aldehydes, amides, and smaller organic acids. bellona.orgpjoes.com For polyamines, oxidation can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), as well as aldehydes such as acrolein. nih.gov

The oxidative stability of polyamines is structurally dependent. Studies on ethyl- versus propyl-spaced amines have highlighted the critical role of aminoalkyl hydroperoxide decomposition in the degradation mechanism. osti.govresearchgate.net The presence of oxygen can lead to the formation of these hydroperoxide intermediates, whose subsequent decomposition dictates the degradation pathway and rate.

For long-chain aliphatic amines, it is known that they can react with aldehydes, which are initial oxidation products, to form more stable imines or enamines. cnrs.fr This reaction can prevent the formation of peracids, which would otherwise accelerate the degradation of the parent compound. cnrs.fr While specific degradation products for this compound have not been detailed in the literature, it is known to be a degradation product itself. It is formed from the hydrolysis of the fungicide guazatine (B88368) under alkaline conditions. archive.org The metabolism of guazatine in rats also shows that deamidination is a primary pathway, leading to the formation of the corresponding amino compounds, including this compound. fao.org

General products from the oxidative degradation of amines include:

Ammonia

Aldehydes

Carboxylic acids (e.g., formate)

Amides

Hydrogen Peroxide (from polyamines) nih.gov

Stability under Specific Chemical Process Conditions (e.g., CO2 capture solvents)

The stability of amines is a crucial parameter in industrial processes like CO2 capture. mdpi.com In these systems, amines are exposed to high temperatures, CO2, and oxygen, which can lead to both thermal and oxidative degradation. bellona.org The degradation results in solvent loss, formation of corrosive byproducts, and reduced capture efficiency. nih.gov

While this compound is not a common solvent for CO2 capture, the principles governing the stability of other amines in this process are relevant. Key factors affecting stability include:

Temperature: Higher temperatures in the stripper unit accelerate thermal degradation. bellona.org

Oxygen Presence: Oxygen in the flue gas is a primary driver of oxidative degradation. ntnu.no

CO2 Loading: The presence of CO2 can influence degradation pathways, often leading to carbamate (B1207046) polymerization at high temperatures. bellona.org

Contaminants: Flue gas contaminants like NOx and SOx can react with amines to form heat-stable salts and accelerate degradation. bellona.org

Studies have shown that tertiary and sterically hindered amines tend to be more stable under oxidative conditions. ntnu.no The long aliphatic chains of this compound may provide some steric hindrance, potentially enhancing its oxidative stability compared to less hindered primary amines. However, the presence of three amine groups (two primary, one secondary) provides multiple reactive sites for degradation to initiate.

Enzymatic and Biological Degradation Pathways of this compound

This compound is a polyamine and is expected to be susceptible to enzymatic degradation. Polyamines are metabolized in living organisms by a variety of oxidases. weizmann.ac.il The biological degradation of guazatine, of which this compound is a component and metabolite, involves deguanidation followed by oxidative degradation of the hydrocarbon chains. iaea.orgfao.org

Two main enzymatic pathways exist for the breakdown of polyamines in microorganisms: one involving the free bases and another via N-acetyl derivatives. weizmann.ac.il Key enzymes in polyamine catabolism include:

Polyamine Oxidase (PAO): This enzyme degrades spermidine (B129725) and spermine (B22157), and particularly their acetylated forms. uni.lu

Diamine Oxidase (DAO): This is a key enzyme in the terminal catabolism of polyamines. uni.lu

Spermidine/spermine N1-acetyltransferase (SSAT): This enzyme acetylates polyamines, marking them for degradation by acetylpolyamine oxidase (APAO). weizmann.ac.il

The enzymatic oxidation of polyamines typically produces hydrogen peroxide, ammonia, and corresponding amino aldehydes. nih.gov For example, the oxidation of spermine and spermidine can yield acrolein, a toxic aldehyde. nih.gov While the specific enzymes that act on this compound have not been identified, its structure suggests it would be a substrate for polyamine or diamine oxidases. The degradation in soil, as studied for guazatine, is slow and proceeds via deguanidation as the rate-limiting step. iaea.org

The general biological degradation pathway for a compound like this compound would likely involve the oxidative deamination of the terminal amino groups, followed by further oxidation and fragmentation of the octyl chains.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies for Bis(8-aminooctyl)amine

The synthesis of long-chain polyamines like this compound presents unique challenges due to the increasing basicity of the growing amine chain. scispace.com Traditional methods such as repeated reductive aminations or N-alkylation can be inefficient for constructing oligoamines with numerous amino groups. scispace.com Consequently, the development of novel and sustainable synthetic methodologies is a critical area of future research.

One promising approach involves the use of green chemistry principles to minimize environmental impact. rsc.org This includes designing synthesis pathways that reduce solvent usage and avoid toxic reagents. rsc.orgrsc.org For instance, research into bio-based starting materials, such as those derived from high oleic sunflower oil, is underway to create more sustainable routes to polyamines. rsc.orgrsc.org The thiol-ene photoreaction, which can be performed in batch or continuous flow, represents a greener alternative for producing bio-based amino crosslinkers. rsc.orgrsc.org

Furthermore, solid-phase synthesis offers a modular and efficient way to construct complex polyamines. scispace.com By coupling protected amino acids or other building blocks to a resin support, the growing polyamine chain can be assembled in a stepwise manner, with simplified purification at each stage. scispace.com The Fukuyama reaction and the multicomponent Ugi reaction are other powerful tools for the synthesis of polyamines and their conjugates, offering high yields and the ability to introduce diverse functionalities. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Methodologies for Polyamines

| Methodology | Advantages | Disadvantages | Key Research Areas |

| Traditional N-Alkylation/Reductive Amination | Well-established chemistry. | Often results in mixtures, difficult purification. mdpi.com | Improving selectivity and yield. |

| Green Chemistry Approaches | Utilizes renewable resources, minimizes waste. rsc.orgrsc.orgrsc.org | May require development of new catalytic systems. | Exploring bio-based feedstocks and solvent-free reactions. rsc.orgrsc.org |

| Solid-Phase Synthesis | High efficiency, simplified purification. scispace.com | Can be costly for large-scale production. | Developing new resins and protecting group strategies. scispace.com |

| Fukuyama Amine Synthesis | Mild reaction conditions, good for complex molecules. researchgate.netmdpi.com | Requires specific protecting groups. | Expanding the scope of suitable substrates. |

| Ugi Multicomponent Reaction | High yields, creates molecular diversity. researchgate.netmdpi.com | Can generate complex product mixtures. | Optimizing reaction conditions for specific polyamines. |

Exploration of Advanced Functional Materials and Nanomaterials Based on this compound

The unique chemical structure of this compound, with its long alkyl chains and multiple amino groups, makes it an excellent building block for a variety of advanced functional materials and nanomaterials. uni-duesseldorf.de Its ability to interact with other molecules through hydrogen bonding and electrostatic interactions is key to its utility in this area. researchgate.net

In the realm of materials science, this compound and similar long-chain polyamines are being investigated for their role in creating non-isocyanate polyurethanes (NIPUs). rsc.org These materials offer a safer and more sustainable alternative to traditional polyurethanes. rsc.org The amine groups of this compound can react with cyclic carbonates to form these NIPU networks. rsc.org

Furthermore, this compound is a valuable component in the development of nanocarriers for gene delivery. nih.gov The cationic nature of polyamines allows them to form complexes with negatively charged nucleic acids like DNA and RNA, protecting them from degradation and facilitating their entry into cells. nih.gov The long alkyl chains can contribute to the stability and biocompatibility of these nanoparticle formulations. google.com The exploration of polyamine-based nanocarriers is a rapidly growing field with significant potential in biotechnology and medicine. nih.gov

Researchers are also exploring the use of this compound in the formation of functionalized carbon dots (CDs). nih.gov These fluorescent nanomaterials have applications in sensing and bio-imaging. nih.gov By functionalizing CDs with polyamines, their surface properties can be tailored for specific applications, such as the selective detection of metal ions. nih.gov

Table 2: Applications of this compound in Advanced Materials

| Application Area | Role of this compound | Potential Advantages |

| Non-Isocyanate Polyurethanes (NIPUs) | Acts as a crosslinker, reacting with cyclic carbonates. rsc.org | Creates safer, more sustainable polyurethane alternatives. rsc.org |

| Gene Delivery Nanocarriers | Forms complexes with nucleic acids, facilitates cellular uptake. nih.gov | Offers a non-viral vector with potential for low toxicity. nih.gov |

| Functionalized Carbon Dots | Modifies the surface of carbon dots for specific interactions. nih.gov | Enables the development of selective fluorescent probes. nih.gov |

Deeper Mechanistic Insights into Biological Interactions and Molecular Recognition Processes

Carbohydrate-protein interactions are a major focus of this research. uni-duesseldorf.de Polyamines like this compound can serve as scaffolds for the presentation of carbohydrate ligands, creating "glycomimetics" that can modulate the activity of carbohydrate-binding proteins (lectins). uni-duesseldorf.de These interactions are vital in numerous biological processes, including cell-cell recognition and pathogen adhesion. uni-duesseldorf.de By studying how the structure of the polyamine scaffold influences the binding affinity and selectivity of the attached carbohydrates, researchers can design more effective inhibitors or probes for these processes. acs.org